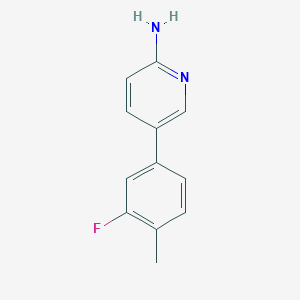

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-fluoro-4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEONNNFSCPOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718560 | |

| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110656-80-8 | |

| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Introduction

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a key structural motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

The core of this synthesis involves the formation of a carbon-carbon bond between a pyridine ring and a substituted phenyl ring. The Suzuki-Miyaura coupling is particularly well-suited for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[1][2]

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction joins an organoboron compound (in this case, 3-Fluoro-4-methylphenylboronic acid) with a halide or pseudohalide (such as 5-bromo-2-aminopyridine) in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial for catalytic activity.[3][4] For the coupling of aminopyridines, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed.[1][5][6] The ligand plays a critical role in stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation.[7] For challenging couplings, such as those involving less reactive chlorides, more active catalyst systems with sterically hindered and electron-rich phosphine ligands may be necessary.[1][8]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[9] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[5][6]

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent, such as 1,4-dioxane or dimethoxyethane (DME), and water is frequently used.[1][5][6] The water is essential for dissolving the inorganic base and promoting the formation of the active boronate species. It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.

-

Starting Materials: The primary starting materials are a halogenated 2-aminopyridine and a substituted phenylboronic acid. 5-Bromo-2-aminopyridine is a common choice due to the higher reactivity of the carbon-bromine bond compared to a carbon-chlorine bond in the oxidative addition step.[1] 3-Fluoro-4-methylphenylboronic acid is the other key coupling partner.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromo-2-aminopyridine (1.0 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (3-5 mol%)[1][5]

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄]) (2.0 - 2.5 eq)[1][5]

-

Solvent (e.g., 1,4-Dioxane/Water or DME/Water, typically in a 4:1 ratio)[1][5][6]

-

Inert Gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a Schlenk flask or other suitable reaction vessel, combine 5-bromo-2-aminopyridine, 3-fluoro-4-methylphenylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the removal of oxygen.

-

Solvent Addition: Add the degassed solvent mixture to the reaction flask via a syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁FN₂ | [12] |

| Molecular Weight | 202.23 g/mol | [12] |

| Appearance | Off-white solid | |

| Melting Point | 232-237 °C (for 3-Fluoro-4-methylphenylboronic acid) | [10][11] |

Note: Specific yield and purity data will vary depending on the exact reaction conditions and purification efficiency.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of C-N bonds, which are relevant to the broader class of aminopyridine compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7] While not a direct route to the target compound's C-C bond, it is a cornerstone for synthesizing substituted aminopyridines from aryl halides and amines.[13][14][15][16] This reaction typically involves a palladium catalyst with specialized phosphine ligands and a strong base.[14][16] The general mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Visualization of the Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination.

Synthesis of Key Starting Materials

The commercial availability of the starting materials is a significant advantage of the Suzuki-Miyaura pathway. However, understanding their synthesis can be valuable.

Synthesis of 3-Fluoro-4-methylphenylboronic acid

This boronic acid can be prepared from 4-bromo-2-fluorotoluene. The process typically involves a lithium-halogen exchange at low temperatures followed by quenching with a borate ester, such as triisopropyl borate. Subsequent acidic workup yields the desired boronic acid.

Synthesis of 5-Halogenated-2-aminopyridines

Various methods exist for the synthesis of halogenated 2-aminopyridines. For instance, 2-aminopyridine can undergo electrophilic bromination to introduce a bromine atom at the 5-position. Alternatively, multi-step sequences involving nitration, reduction, and diazotization followed by a Sandmeyer-type reaction can be employed to introduce halogens at specific positions.[17][18]

Conclusion

The synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and relies on readily available starting materials. A thorough understanding of the reaction mechanism and the influence of various parameters such as the catalyst system, base, and solvent is essential for successful and reproducible synthesis. While alternative methods like the Buchwald-Hartwig amination are crucial for the broader field of aminopyridine synthesis, the Suzuki-Miyaura coupling remains the preferred route for constructing the specific carbon-carbon bond in the target molecule.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.

- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

- American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

- ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.

- Five Chongqing Chemdad Co., Ltd. (n.d.). 3-Fluoro-4-methylphenylboronic acid.

- PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenylboronic acid 168267-99-0.

- Dissertation. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- TCI AMERICA. (n.d.). 3-Fluoro-4-methylphenylboronic Acid 168267-99-0.

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- PubChem. (2026). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine.

- BLDpharm. (n.d.). 1110656-80-8|this compound.

- (n.d.).

- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

- Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling.

- PMC. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.

- PubChem. (2026). (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PubChem. (2026). 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine.

- ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- PMC - PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]

- 12. 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine | C12H11FN2 | CID 104877338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a fluorinated pyridinamine derivative of significant interest in medicinal chemistry and drug discovery. The aminopyridine scaffold is a well-established pharmacophore, and its combination with a substituted phenyl ring offers a versatile platform for the development of novel therapeutic agents.[1][2][3] This document outlines a robust synthetic protocol for the preparation of the title compound via a Suzuki-Miyaura cross-coupling reaction, details its predicted physicochemical and spectroscopic properties, and discusses its potential biological significance. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyridinamines

Pyridinamine derivatives are a cornerstone in the design of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[4][5] The pyridine ring, a bioisostere of a phenyl group, can enhance aqueous solubility and offers a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.[5] The introduction of a substituted aryl group at the 5-position of the 2-aminopyridine core can significantly modulate the compound's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The specific compound, this compound, incorporates a fluoro and a methyl group on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methyl group can provide a lipophilic anchor and influence the molecule's overall conformation. This unique combination of functional groups makes it a compelling candidate for further investigation in various therapeutic areas.

Synthesis of this compound

The most direct and versatile method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and a halide, offering high yields and excellent functional group tolerance.[1]

Proposed Synthetic Scheme

The synthesis of this compound can be achieved by the coupling of 5-bromo-2-aminopyridine with (3-fluoro-4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-aminopyridine

-

(3-Fluoro-4-methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is heated to 85-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁FN₂ |

| Molecular Weight | 202.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 120-130 °C |

| Boiling Point | > 300 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization and structural elucidation of the target compound.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as the amine and methyl protons.[8][9]

-

δ ~8.0-8.2 ppm: A singlet or a narrow doublet corresponding to the proton at the 6-position of the pyridine ring.

-

δ ~7.4-7.6 ppm: A doublet of doublets corresponding to the proton at the 4-position of the pyridine ring.

-

δ ~7.1-7.3 ppm: A multiplet corresponding to the protons on the 3-fluoro-4-methylphenyl ring.

-

δ ~6.5-6.7 ppm: A doublet corresponding to the proton at the 3-position of the pyridine ring.

-

δ ~5.8-6.0 ppm: A broad singlet corresponding to the two protons of the primary amine (-NH₂).

-

δ ~2.2-2.4 ppm: A singlet corresponding to the three protons of the methyl group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~158-162 ppm: Carbon at the 2-position of the pyridine ring (attached to the amine).

-

δ ~157-160 ppm (doublet, J ≈ 245 Hz): Carbon at the 3-position of the phenyl ring (attached to fluorine).

-

δ ~145-148 ppm: Carbon at the 6-position of the pyridine ring.

-

δ ~135-140 ppm: Quaternary carbons of both rings.

-

δ ~110-130 ppm: Remaining aromatic carbons.

-

δ ~15-20 ppm: Carbon of the methyl group.

IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the functional groups present.[10]

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

1250-1150 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (ESI-MS):

-

m/z: 203.09 [M+H]⁺ (Calculated for C₁₂H₁₂FN₂⁺: 203.0982).

Potential Biological Activity and Applications

The 5-aryl-2-aminopyridine scaffold is present in a number of biologically active compounds.[2][3] Phenylaminopyrimidine derivatives, which share structural similarities, have demonstrated a wide range of pharmacological activities, including anticancer properties.[2] The introduction of fluorine and methyl substituents can further enhance the therapeutic potential of this scaffold.

Potential areas for biological investigation of this compound include:

-

Kinase Inhibition: Many kinase inhibitors feature a similar heterocyclic core that can interact with the ATP-binding site of kinases.

-

Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess antimicrobial and antiviral properties.[5][11]

-

Central Nervous System (CNS) Activity: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes them candidates for CNS-targeted therapies.

Conclusion

This technical guide has detailed the synthesis, and predicted chemical properties of this compound. The proposed Suzuki-Miyaura cross-coupling provides a reliable and efficient route to this promising molecule. The predicted spectroscopic data serves as a benchmark for the characterization of the synthesized compound. Given the prevalence of the 5-aryl-2-aminopyridine scaffold in medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents. Further studies are warranted to explore its full biological potential.

References

-

Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. 1

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 6

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 7

-

BLDpharm. 1110656-80-8|this compound. 12

-

PubChem. 5-Fluoro-4-(3-fluoro-4-pyridinyl)pyrimidin-2-amine. 13

-

PubChem. 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. 14

-

Xingwei Li. Aminative Suzuki–Miyaura coupling. 15

-

PubChem. (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. 16

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. 17

-

PubChem. 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine. 18

-

ChemicalBook. 5-(5-Fluoro-2-methylphenyl)-4-methyl-2-pyridinamine. 19

-

PubChem. 3-Fluoro-5-methylpyridin-4-amine. 20

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. 2

-

Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. 21

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. 3

-

European Patent Office. Process for the preparation of fluorinated pyridines. 22

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 4

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. 5

-

PubMed. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. 11

-

PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. 8

-

Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H). 10

-

PubChem. 5-Fluoro-4-(5-methyl-3-pyridinyl)pyrimidin-2-amine. 23

-

Sigma-Aldrich. 2-Fluoro-4-methylpyridine 98 461-87-0.

-

ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. 9

-

BLDpharm. 152460-10-1|N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. 24

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1110656-80-8|this compound|BLD Pharm [bldpharm.com]

- 13. 5-Fluoro-4-(3-fluoro-4-pyridinyl)pyrimidin-2-amine | C9H6F2N4 | CID 104739221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine | C12H11FN2 | CID 104877338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine | C13H13FN2 | CID 79704832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine | C13H12FN | CID 167153639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 5-(5-Fluoro-2-methylphenyl)-4-methyl-2-pyridinamine CAS#: 1537036-51-3 [m.chemicalbook.com]

- 20. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. 5-Fluoro-4-(5-methyl-3-pyridinyl)pyrimidin-2-amine | C10H9FN4 | CID 115375443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 152460-10-1|N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 5-(3-fluoro-4-methylphenyl)pyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. The aminopyridine scaffold is a privileged structure, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs).[1][2][3][4][5] This document details the compound's chemical identifiers, physicochemical properties, a robust and widely applicable synthetic methodology, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. Furthermore, a detailed, field-proven experimental protocol for assessing the inhibitory activity of such compounds against protein kinases is provided to empower researchers in their drug development endeavors.

Core Compound Identification and Properties

The precise identification and characterization of a chemical entity are foundational to its application in research and development. This compound is a biaryl amine that combines the key pharmacophoric features of a substituted pyridine ring and a fluorinated phenyl group.

Chemical Identifiers

A comprehensive list of identifiers for this compound is crucial for accurate sourcing, data retrieval, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 1110656-80-8 | [6][7][8] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₁FN₂ | [6][8] |

| Molecular Weight | 202.23 g/mol | [6] |

| Canonical SMILES | Nc1ccc(cc1)c2cc(c(F)cc2)C | [6] |

| MDL Number | MFCD19684150 | [6] |

Physicochemical Properties (Computed)

The physicochemical properties of a compound govern its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following properties are computed estimates that guide initial experimental design.

| Property | Value | Significance in Drug Discovery |

| XLogP3-AA | 2.6 | Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability.[9] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions.[9] |

| Hydrogen Bond Acceptors | 3 | Affects solubility and the potential for forming hydrogen bonds with biological targets.[9] |

| Rotatable Bond Count | 1 | A low count suggests conformational rigidity, which can be beneficial for binding affinity and selectivity.[9] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[9] |

Synthesis and Manufacturing: A Mechanistic Approach

The construction of the biaryl C-C bond is the critical step in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high functional group tolerance, robust nature, and generally high yields.[10][11][12]

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the pyridine and phenyl rings. This leads to two commercially available or readily accessible starting materials: a halogenated 2-aminopyridine and a substituted phenylboronic acid (or its ester equivalent).

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol describes a reliable and scalable method for the synthesis of the title compound.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

-

Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[12][13]

-

Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 4-12 hours. The choice of a palladium catalyst and base is critical; Pd(PPh₃)₄ is chosen for its reliability, while the carbonate base is effective and economical.[11][13]

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Development

The 5-aryl-2-aminopyridine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][14][15] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[16]

Rationale as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is an effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature in the ATP-binding pocket.[14] The aryl group at the 5-position extends into the solvent-exposed region of the ATP pocket, providing a vector for modification to enhance potency and selectivity against specific kinases. The fluorine and methyl substitutions on the phenyl ring can modulate electronic properties and steric interactions, further tuning the compound's binding affinity and metabolic stability.

Potential Therapeutic Targets

While specific biological data for CAS 1110656-80-8 is not extensively published, structurally related 5-aryl-aminopyrimidine and 2,4-diaminopyrimidine compounds have shown potent inhibitory activity against several important kinase targets, including:

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[16][17][18]

-

Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and activation, a target for hematological malignancies.[14]

-

c-Jun N-terminal Kinases (JNK): Implicated in inflammatory diseases and neurodegenerative disorders.[15]

Caption: Inhibition of a generic kinase signaling cascade.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the biological activity of this compound as a potential kinase inhibitor, a robust and high-throughput in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[19][20][21]

Principle

The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.[20][21][22]

Step-by-Step Methodology

This protocol is designed for a 384-well plate format.

A. Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase reaction buffer appropriate for the specific kinase being tested.

-

ATP Solution: Prepare a working solution of ATP in the kinase buffer at 2X the final desired concentration.

-

Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in the kinase buffer.

-

Test Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer to a 4X concentration.

B. Assay Procedure:

-

Compound Plating: Add 2.5 µL of the 4X test compound solution to the appropriate wells of a 384-well plate. Add 2.5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "no enzyme" controls. Add 2.5 µL of buffer/substrate to the "no enzyme" wells.

-

Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is 10 µL.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[20][22]

-

ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[20][22]

-

Read Luminescence: Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second is typically sufficient.[22]

C. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the high (100%) and low (0%) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound (CAS: 1110656-80-8) is a valuable chemical scaffold with significant potential in drug discovery. Its structural motifs are well-represented in a multitude of pharmacologically active agents, particularly kinase inhibitors. The robust Suzuki-Miyaura coupling provides a reliable synthetic route for its production and for the generation of analog libraries. The provided technical information and experimental protocols serve as a foundational guide for researchers aiming to explore the therapeutic potential of this and related compounds in the ongoing quest for novel and effective medicines.

References

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed. [Link]

-

5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. PubChem. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors | Request PDF. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dove Press. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1110656-80-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 1110656-80-8 [chemicalbook.com]

- 8. This compound | 1110656-80-8 [sigmaaldrich.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 20. promega.com [promega.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. promega.com [promega.com]

An Investigative Guide to the Mechanism of Action of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine: A Kinase-Centric Hypothesis

Preamble: The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, meticulously designed and synthesized, hold the potential to modulate biological pathways with high specificity and efficacy. This guide focuses on the compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a molecule of interest whose biological activity and mechanism of action remain uncharacterized in publicly available literature. The structural motifs present in this compound—specifically the aminopyridine scaffold—are prevalent in a multitude of biologically active agents, many of which function as kinase inhibitors.[1][2] This document, therefore, serves as an in-depth technical guide outlining a hypothesized mechanism of action for this compound and a comprehensive, field-proven strategy for its elucidation. We will proceed under the primary hypothesis that this compound functions as a kinase inhibitor, a premise rooted in established medicinal chemistry principles.[3][4]

Part 1: A Structurally-Informed Hypothesis: Targeting the Kinome

The 2-aminopyridine and 2-aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][5] These heterocycles are adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases. Based on this well-established precedent, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases.

A particularly compelling, albeit hypothetical, target is the Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is a common feature in various cancers, making it an attractive target for therapeutic intervention.[6][7] Inhibition of PLK4 disrupts normal cell division, leading to mitotic catastrophe and apoptosis in cancer cells.[8][9]

Hypothesized Signaling Pathway: PLK4 Inhibition

The following diagram illustrates the proposed mechanism, wherein our compound of interest inhibits PLK4, leading to downstream anti-proliferative effects.

Caption: Hypothesized PLK4 inhibition by the compound, disrupting centriole duplication and inducing apoptosis.

Part 2: An Experimental Blueprint for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-step experimental workflow is essential. This process is designed to be a self-validating system, beginning with broad, high-throughput screening and progressively narrowing the focus to specific target validation and cellular effects.

Workflow for Target Identification and Validation

Caption: A phased experimental workflow to identify and validate the molecular target and mechanism of action.

Part 3: Quantitative Data & Standardized Protocols

Rigorous quantitative analysis is paramount. All inhibitory data should be systematically collected and organized for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Binding Affinity (K_D, nM) | Cellular Target Engagement (EC50, nM) |

| PLK4 | 15 | 12 | 50 |

| Aurora A | 250 | 220 | >1000 |

| Aurora B | 800 | 750 | >1000 |

| CDK2 | >10000 | Not Determined | Not Determined |

| Other Kinase | >10000 | Not Determined | Not Determined |

Experimental Protocols

The following protocols are foundational for executing the proposed workflow. They are described in a step-by-step manner to ensure reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.[10]

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human PLK4) and its specific substrate in kinase reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to create 2X compound solutions. Include a DMSO-only control.

-

Prepare a 2X ATP solution at a concentration relevant for the specific kinase (e.g., at its K_m value).

-

-

Assay Execution (384-well plate format):

-

Add 2.5 µL of 2X compound solution to the appropriate wells.

-

Add 2.5 µL of 2X kinase/substrate solution to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme control).

-

Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

-

Cell Plating:

-

Seed cancer cells (e.g., a breast cancer cell line with known PLK4 overexpression) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

While the precise mechanism of action of this compound is yet to be formally elucidated, its chemical architecture strongly suggests a role as a kinase inhibitor. The strategic, multi-phased approach detailed in this guide provides a robust framework for testing this hypothesis, starting from broad screening and culminating in specific cellular and molecular validation. By systematically applying these field-proven methodologies, researchers can effectively uncover the biological function of this and other novel chemical entities, paving the way for potential therapeutic development.

References

-

Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 99(2), 217-240. Available from: [Link]

-

Barton, G. M., & Medzhitov, R. (2003). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Biological Chemistry, 278(12), 10175-10178. Available from: [Link]

-

Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Al-Obeidi, F. A., & Lam, K. S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology, Neuroimmunology & Neuroinflammation, 8(2), e959. Available from: [Link]

-

de Almeida, T. S., et al. (2021). Role of PLK4 inhibition in cancer therapy. Cancer Treatment Reviews, 98, 102228. Available from: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

Kumar, S., Agarwal, G., & Sangwan, K. (2025). A Review on Medicinal Approaches of Novel Imatinib Derivatives. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Jepps, T. A., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(13), 2634-2647. Available from: [Link]

-

Karki, R., & Ligon, K. L. (2021). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Breast Cancer Research, 23(1), 1-14. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available from: [Link]

-

Wang, Y., et al. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 10, 593. Available from: [Link]

-

Singh, A., & Kumar, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1039-1052. Available from: [Link]

-

Astin, J. W., & Adams, J. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Genetics, 5, 255. Available from: [Link]

-

H-Milojević, P., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za farmaciju, 69(4), 245-260. Available from: [Link]

-

Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4155-4171. Available from: [Link]

-

Lui, B., & Engel, J. C. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 539-551. Available from: [Link]

-

Patsnap Synapse. (2024). What are PLK4 inhibitors and how do they work?. Available from: [Link]

-

Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. Available from: [Link]

-

Li, D., et al. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 26(16), 4939. Available from: [Link]

-

Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(6), 660-674. Available from: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Biological Targets of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. The compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine represents a promising scaffold with potential therapeutic applications. Its structural alerts, particularly the 2-aminopyridine core linked to a substituted phenyl ring, suggest possible interactions with a range of biological macromolecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and identify the potential biological targets of this compound. We will delve into a multi-faceted approach, beginning with computational predictions and culminating in detailed experimental validation strategies. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions and accelerate the journey from a promising molecule to a potential therapeutic agent.

Section 1: In Silico Target Prediction and Rationale

Prior to embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide invaluable direction. The chemical structure of this compound, with its hydrogen bond donors and acceptors, aromatic systems, and potential for various intermolecular interactions, makes it a candidate for targeting several protein families.

Structural Similarity and Known Bioactivities of Analogs

Analysis of structurally related compounds provides the initial clues to potential target classes. The 2-aminopyridine and 5-phenylpyridine moieties are prevalent in a multitude of bioactive molecules. Notably, derivatives of aminopyrimidines (a closely related scaffold) have demonstrated activity as inhibitors of protein kinases, including Polo-like kinase 4 (PLK4), c-Met, and the BCR-ABL/SRC/p38 kinase complex. Furthermore, a compound featuring a 4-(trifluoromethyl)pyridin-2-amine core, PQR309, has been identified as a pan-class I PI3K/mTOR inhibitor. The broader class of phenylalkylamines has also been associated with agonism of G-protein coupled receptors (GPCRs), such as the 5-HT2A receptor. This body of evidence strongly suggests that protein kinases and GPCRs are high-priority target classes for this compound.

Computational Target Fishing

To refine these initial hypotheses, computational target fishing methodologies can be employed. These approaches utilize algorithms that correlate the chemical structure of a query molecule with extensive databases of known ligand-target interactions.

Table 1: Recommended In Silico Target Prediction Platforms

| Platform | Methodology | Potential Insights |

| SwissTargetPrediction | 2D and 3D similarity | Predicted target classes, probability scores |

| ChEMBL | Bioactivity data mining | Known activities of close structural analogs |

| SuperPred | Machine learning | Prediction of enzyme class and GPCR subtype |

| PharmMapper | Pharmacophore mapping | Potential binding modes and target interactions |

The outputs from these platforms should be critically evaluated, looking for convergence on specific targets or pathways. For instance, consistent predictions pointing towards the kinase family would bolster the rationale for pursuing kinase inhibition assays.

Section 2: Prioritized Target Classes and a Phased Experimental Approach

Based on the in silico analysis, we propose a phased experimental strategy focusing on the most probable target families. This approach allows for a logical progression from broad screening to specific target validation.

Diagram 1: Phased Experimental Workflow

Caption: A three-phased experimental workflow for target identification and validation.

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the phased workflow. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Phase 1: Broad Spectrum Screening

Rationale: Given that many aminopyridine derivatives are kinase inhibitors, a broad kinase panel is the most efficient starting point to identify potential kinase targets. This unbiased approach screens the compound against a large number of kinases simultaneously.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

-

Reaction Mixture Preparation: In a 96-well plate, combine the kinase of interest, its specific substrate, and [γ-³³P]ATP in a suitable kinase buffer.

-

Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat.

-

Washing: Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Rationale: The phenylalkylamine-like features of the compound warrant investigation into its potential interaction with GPCRs. A competitive binding assay using radiolabeled ligands is a standard method for initial screening.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from a stable cell line or tissue source.

-

Assay Buffer: Use a binding buffer optimized for the specific GPCR.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A), and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a specified duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Phase 2: Hit Confirmation and Elucidation

Rationale: Once initial hits are identified, it is crucial to determine their potency. A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) for antagonists/inhibitors or the half-maximal effective concentration (EC₅₀) for agonists.

Protocol:

-

Follow the respective protocols for the kinase inhibition or GPCR binding assays.

-

Prepare a series of dilutions of the test compound (typically a 10-point, 3-fold serial dilution).

-

Perform the assay with each concentration of the compound.

-

Plot the percentage of inhibition or stimulation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ or EC₅₀ value.

Rationale: To confirm a direct interaction between the compound and the putative target and to determine the binding kinetics, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized protein.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Phase 3: Cellular and Functional Validation

Rationale: If a kinase is identified as a primary target, it is essential to demonstrate that the compound inhibits its activity within a cellular context. This is often achieved by measuring the phosphorylation status of a known downstream substrate of the kinase.

Protocol: Western Blot Analysis

-

Cell Treatment: Treat a relevant cell line with varying concentrations of the test compound for a specified period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Diagram 2: Kinase Inhibition and Downstream Signaling

Caption: Inhibition of a target kinase disrupts downstream signaling pathways.

Rationale: The ultimate goal is to understand the functional consequences of target engagement in a cellular system. The choice of assay will depend on the identified target and its known biological role.

Table 2: Examples of Cell-Based Functional Assays

| Target Class | Assay Type | Measured Endpoint |

| Kinase (e.g., involved in proliferation) | Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | Reduction in cell viability or proliferation |

| GPCR (e.g., coupled to Gαq) | Calcium Flux Assay | Changes in intracellular calcium levels |

| GPCR (e.g., coupled to Gαs) | cAMP Assay | Changes in intracellular cAMP levels |

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Conclusion and Future Directions

This technical guide provides a systematic and scientifically rigorous framework for the identification and validation of the biological targets of this compound. By integrating in silico predictions with a phased experimental approach, researchers can efficiently navigate the complexities of target discovery. The successful identification of a specific, high-affinity target will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy models. The journey from a molecule to a medicine is long and challenging, but a well-defined target identification strategy, as outlined here, is the critical first step towards realizing the therapeutic potential of this promising compound.

References

- Due to the proprietary nature of the specific compound this compound, direct citations for its biological activity are not available in the public domain. The references provided below support the general principles and methodologies described in this guide.

-

Kinase Inhibitors:

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

-

Structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

-

-

GPCR Ligands:

-

Computational Target Prediction:

-

Enhancing Local Functional Structure Features to Improve Drug–Target Interaction Prediction. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(4), 865-883. [Link]

-

In silico modeling and docking studies of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] this compound is a pyridine derivative with potential for therapeutic development. This guide provides a comprehensive, field-proven workflow for conducting in silico modeling and molecular docking studies on this compound. We eschew a rigid template, instead presenting a logical, causality-driven pathway from initial hypothesis to advanced validation. This document serves as both a specific protocol for the title compound and a general methodological framework for computational analysis of novel small molecules. The workflow emphasizes self-validating systems and authoritative grounding, culminating in a molecular dynamics simulation to assess the stability of predicted interactions, a crucial step in modern computational drug discovery.[2][3][4]

Introduction: The Rationale for Computational Scrutiny

Pyridine and its derivatives are fundamental heterocyclic compounds, widely applied in pharmaceuticals due to their diverse pharmacological activities.[1][5] The pyridine core is a privileged structure, lending itself to the development of agents targeting a wide array of biological targets, including kinases and enzymes involved in coagulation.[6][7][8][9] The subject of this guide, this compound, represents a novel chemical entity whose therapeutic potential is unexplored.

Before committing to the significant resources required for chemical synthesis and in vitro screening, computational methods offer a powerful, cost-effective approach to generate testable hypotheses.[4][10] Molecular docking, a key in silico technique, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11][12] This process allows for the rapid screening of potential drug candidates and provides atomic-level insights into the mechanism of interaction, guiding future lead optimization.[13]

This guide details a complete workflow for the computational evaluation of this compound, from target selection and preparation to docking, result interpretation, and advanced stability validation via molecular dynamics (MD) simulations.

Foundational Step: Target Selection and Rationale

The success of any docking study hinges on the selection of a relevant biological target.[13] Given that aminopyrimidine cores are known to be effective inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a validated anticancer target, we have selected PLK4 as a high-potential receptor for this study.[9] Overexpression of PLK4 is linked to tumorigenesis, making it a target of significant interest.[9]

For this workflow, we will utilize the crystal structure of PLK4 in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB). This allows us to leverage a known binding pocket and provides a co-crystallized ligand that is essential for validating our docking protocol.

The Core Workflow: A Self-Validating Docking Protocol

Our methodology is designed as a self-validating system, incorporating a crucial re-docking step to ensure the protocol can reliably reproduce experimentally observed binding modes before proceeding with the novel compound.

Caption: High-level computational workflow from preparation to analysis.

Step-by-Step Protocol: Ligand Preparation

The goal of ligand preparation is to convert a 2D representation into a geometrically correct, energy-minimized 3D structure suitable for docking.[13][14]

-

Obtain 2D Structure: The structure of this compound can be obtained from chemical databases like PubChem or drawn using chemical sketchers like MarvinSketch or ChemDraw.[15][16]

-

Convert to 3D: Use a program like Open Babel to generate a 3D conformation of the molecule.[12]

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to ensure correct bond lengths and angles.[16]

-

Add Hydrogens & Assign Charges: Add hydrogen atoms and compute partial atomic charges (e.g., Gasteiger charges). This is critical as electrostatic interactions are a key component of docking scoring functions.[17][18]

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[17]

-

Save in Required Format: Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

Step-by-Step Protocol: Receptor (Protein) Preparation

Proper protein preparation is crucial for accurate docking and involves "cleaning" the crystal structure.[13][16][19]

-

Fetch PDB Structure: Download the selected PLK4 crystal structure from the RCSB PDB database.

-

Remove Non-essential Molecules: Delete all water molecules, co-factors, and ions from the PDB file, unless there is specific evidence they are critical for ligand binding.[13][15][16] The co-crystallized ligand should be separated and saved for the validation step.

-

Add Polar Hydrogens: Crystal structures typically lack hydrogen atoms. Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.[18][20]

-

Assign Charges: Assign partial charges to all atoms of the protein (e.g., Kollman charges).

-

Check for Missing Atoms/Residues: If the crystal structure has missing side chains or residues, they should be modeled and repaired using tools like Modeller or the Dock Prep tool in Chimera.[15][16][19]

-

Save in Required Format: Save the prepared receptor as a .pdbqt file.

Step-by-Step Protocol: Docking Execution & Validation

This phase involves defining the search space and running the simulation, starting with the validation step.

-

Define the Binding Site (Grid Box): The search space for docking is defined by a "grid box". This box should be centered on the active site, typically defined by the position of the co-crystallized ligand. It must be large enough to encompass the entire binding pocket and allow the new ligand to move and rotate freely.[13][18]

-

Protocol Validation (Re-docking): Before docking the novel compound, the co-crystallized (native) ligand is docked back into the prepared receptor using the defined grid box.[13][21]

-